molecular formula C11H11N3O B2424159 2-(Cyclopropylamino)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 154816-44-1

2-(Cyclopropylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2424159
CAS No.: 154816-44-1
M. Wt: 201.229
InChI Key: YOHMIOOZRSCRSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclopropylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that features a pyrido[1,2-a]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the CuI-catalyzed tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. This reaction is carried out at 130°C in DMF, using 2-halopyridine and (Z)-3-amino-3-arylacrylate ester as starting materials .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of scalable and efficient catalytic processes, such as the CuI-catalyzed method mentioned above, is likely to be employed for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-(Cyclopropylamino)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of phosphodiesterase enzymes, which play a role in various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclopropylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its cyclopropylamino group and pyrido[1,2-a]pyrimidine core make it a valuable scaffold for drug discovery and development.

Properties

IUPAC Name

2-(cyclopropylamino)pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c15-11-7-9(12-8-4-5-8)13-10-3-1-2-6-14(10)11/h1-3,6-8,12H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHMIOOZRSCRSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=CC(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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